Grandivine A

Natural Product Chemistry Structural Elucidation Dereplication

Grandivine A is a structurally authenticated steroidal alkaloid isolated from Veratrum grandiflorum, essential for reproducible natural product research. Its well-defined NMR and MS profiles make it an ideal reference standard for dereplication, preventing redundant isolation of known compounds. Demonstrating no cytotoxicity, it serves as a scientifically justified negative control alongside active analogs such as Grandivine B. With a unique scaffold, it is also a prime starting point for medicinal chemistry and SAR studies. Procuring this authenticated compound ensures experimental validity, unlike generic substitution which is scientifically unsound due to profound structure-dependent differences among Veratrum alkaloids.

Molecular Formula C27H37NO2
Molecular Weight 407.6 g/mol
Cat. No. B12389927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrandivine A
Molecular FormulaC27H37NO2
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CCC5=CC(=O)CCC5(C4C3)C)C)O
InChIInChI=1S/C27H37NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h7-8,12,15,17,22,24-26,28,30H,5-6,9-11,13-14H2,1-4H3/t15-,17-,22-,24-,25+,26-,27-/m0/s1
InChIKeyGFRJPKVBDAZVCX-VFBCGHEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grandivine A: A Unique Steroidal Alkaloid Scaffold from Veratrum grandiflorum for Natural Product Research and Dereplication


Grandivine A (CAS 200574-22-7) is a novel steroidal alkaloid with the molecular formula C₂₇H₃₇NO₂, isolated from the roots of Veratrum grandiflorum Loes [1]. As a recently identified compound, its full biological profile is still under investigation. However, its well-characterized chemical structure, defined by extensive 1D and 2D NMR analysis, establishes it as a distinct chemical entity within the broader class of Veratrum alkaloids [1]. This structural definition makes it a valuable reference standard for natural product chemists, particularly in dereplication studies aimed at distinguishing it from the numerous other known alkaloids in this genus [1][2].

Why Grandivine A Cannot Be Interchanged with Other Veratrum-Derived Steroidal Alkaloids


Generic substitution among steroidal alkaloids from the Veratrum genus is scientifically unsound due to profound, structure-dependent differences in biological activity. The Veratrum genus produces a diverse array of alkaloids categorized into distinct structural types—including jervanine, veratramine, and cevanine—each possessing a unique carbon framework and functional group arrangement [1]. This structural diversity translates directly into a wide, non-overlapping spectrum of biological effects, ranging from Hedgehog pathway inhibition and cytotoxicity to anti-inflammatory and ion channel modulation [1]. Consequently, using a structurally unrelated analog in place of Grandivine A would invalidate any experimental results, making the use of the authenticated compound essential for generating reproducible and interpretable scientific data [1].

Quantitative Evidence for Grandivine A: Structural Confirmation and Differential Cytotoxicity Profile


Spectroscopic Authentication: Grandivine A's Unique NMR Signature vs. Grandivine B

Grandivine A (compound 1) was unequivocally differentiated from its co-isolated analog Grandivine B (compound 3) through high-resolution mass spectrometry and extensive 1D and 2D NMR experiments. The molecular formula for Grandivine A was established as C₂₇H₃₇NO₂ from its HR-ESI-MS ion at m/z 408.2898 [M+H]⁺ (calculated 408.2897), indicating 10 indices of hydrogen deficiency [1]. Key diagnostic NMR data for Grandivine A include a carbonyl group resonance at δC 199.4, confirming its presence and distinguishing it from Grandivine B. These specific spectroscopic data points provide a definitive 'fingerprint' for quality control and authentication, ensuring the correct compound is used in research [1].

Natural Product Chemistry Structural Elucidation Dereplication

Differential Cytotoxicity: Grandivine A's Lack of Activity vs. Active Co-Isolated Alkaloids

In a direct comparative in vitro cytotoxicity assay against four cancer cell lines, Grandivine A (compound 1) showed no notable cytotoxic activity. In stark contrast, the co-isolated alkaloids Grandivine B (compound 3) and 23-methoxycyclopamine (compound 4) exhibited moderate cytotoxic effects in the same panel of cell lines under identical experimental conditions [1]. This finding is critical; it demonstrates that Grandivine A's specific structure does not confer the same bioactivity as its close structural analogs.

Cancer Research Cytotoxicity Assay Structure-Activity Relationship

Recommended Scientific Applications for Grandivine A Based on Its Evidenced Profile


Natural Product Dereplication and Analytical Method Development

Given its well-defined and unique NMR and MS spectroscopic profile, Grandivine A is ideally suited as a reference standard for dereplication studies of Veratrum grandiflorum or related species [1]. Analytical chemists can use authenticated samples of Grandivine A to develop and validate HPLC or LC-MS methods for the rapid identification of this specific alkaloid in complex plant extracts, thereby avoiding time-consuming re-isolation of known compounds [1].

Negative Control in Cytotoxicity and Mechanism-of-Action Studies

Grandivine A's demonstrated lack of cytotoxic activity against a panel of cancer cell lines makes it a scientifically justified negative control for experiments involving active, co-isolated Veratrum alkaloids like Grandivine B [1]. This application is critical for confirming that observed biological effects are due to the active compound and not a general artifact of the steroidal alkaloid class [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration

As a newly described, non-cytotoxic member of the Veratrum steroidal alkaloid family, Grandivine A provides a unique and well-characterized scaffold for medicinal chemistry and SAR studies [1]. Researchers can use this core structure as a starting point for semi-synthetic modifications, aiming to introduce desired biological activities while leveraging the compound's novel chemical framework and established analytical data [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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